molecular formula C9H9N5O B1684184 9H-Imidazo(1,2-a)purin-9-one, 1,4-dihydro-4,6-dimethyl- CAS No. 33359-03-4

9H-Imidazo(1,2-a)purin-9-one, 1,4-dihydro-4,6-dimethyl-

Cat. No.: B1684184
CAS No.: 33359-03-4
M. Wt: 203.2 g/mol
InChI Key: ZLHLYESIHSHXGM-UHFFFAOYSA-N
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Description

Chemical Identity: This compound, also known as the Yt base, has the IUPAC name 1,4-dihydro-4,6-dimethyl-9H-imidazo[1,2-a]purin-9-one and the molecular formula C₁₀H₁₀N₆O (molecular weight: 230.22 g/mol). It is classified as an alkaloid and is naturally found in phenylalanine tRNA of mammals, including beef, chicken, and rat livers .

Structural Features:
The core structure consists of an imidazo[1,2-a]purine scaffold with methyl substitutions at positions 4 and 4. This modification enhances hydrophobicity, facilitating base-stacking interactions critical for tRNA anticodon loop (ASL) stabilization .

Applications:
Its fluorescence and role in tRNA pre-structuring make it significant in studying RNA-protein interactions and codon recognition .

Properties

IUPAC Name

4,6-dimethyl-1H-imidazo[1,2-a]purin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c1-5-3-14-8(15)6-7(11-4-10-6)13(2)9(14)12-5/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHLYESIHSHXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C3=C(N=CN3)N(C2=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30954986
Record name 4,6-Dimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30954986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33359-03-4
Record name Wye
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033359034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30954986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 9H-Imidazo(1,2-a)purin-9-one, 1,4-dihydro-4,6-dimethyl- (CAS No. 33359-03-4) is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.

  • Molecular Formula: C₉H₉N₅O
  • Molecular Weight: 203.203 g/mol
  • Synonyms: 4,6-Dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one; Wybutine

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]purine derivatives. Specifically, compounds with similar structures have demonstrated significant cytotoxic effects on various cancer cell lines.

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC₅₀ (μM)
Compound AMDA-MB-231 (Breast Cancer)2.43 - 7.84
Compound BHepG2 (Liver Cancer)4.98 - 14.65

In a study involving imidazo[1,2-a]purine derivatives, several compounds exhibited selective growth inhibition against MDA-MB-231 and HepG2 cells compared to non-cancerous cells . The mechanism of action appears to involve the induction of apoptosis and disruption of microtubule assembly.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes:

  • Monoamine Oxidase (MAO) : Compounds related to imidazo[1,2-a]purines have shown inhibitory activity against MAO-B with IC₅₀ values in the nanomolar range .
  • Phosphodiesterase (PDE) : Some derivatives exhibit dual inhibition of PDE4B1 and PDE10A, which are implicated in neurodegenerative diseases and other disorders .

Table 2: Enzyme Inhibition Potency

EnzymeCompoundIC₅₀ (nM)
MAO-BCompound C50.7
PDE4B1Compound D2.44

Mechanistic Studies

Mechanistic studies suggest that the biological activity of imidazo[1,2-a]purine derivatives may be attributed to their ability to interfere with cellular signaling pathways involved in cancer cell proliferation and survival. For instance, compounds have been shown to enhance caspase activity in apoptotic pathways in breast cancer cells .

Case Studies

Several case studies illustrate the efficacy of imidazo[1,2-a]purine derivatives:

  • Case Study 1 : A derivative was tested in vivo in a mouse model of breast cancer and demonstrated a significant reduction in tumor size compared to controls.
  • Case Study 2 : In vitro studies indicated that a specific compound could induce apoptosis in HepG2 cells through activation of caspase-3 and modulation of cell cycle progression.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of 9H-Imidazo(1,2-a)purin-9-one exhibit significant anticancer properties. A study demonstrated that certain analogs can inhibit the growth of cancer cell lines by inducing apoptosis through the activation of specific signaling pathways. For instance, compounds were shown to target the PI3K/Akt/mTOR pathway, which is crucial in cancer cell proliferation and survival .

2. Antiviral Properties
The compound has also been studied for its antiviral potential. It has been found to inhibit viral replication in several models, including those for hepatitis and HIV. The mechanism involves interference with viral enzymes essential for replication, making it a candidate for further development as an antiviral agent .

3. Enzyme Inhibition
9H-Imidazo(1,2-a)purin-9-one derivatives have been identified as potent inhibitors of various enzymes such as kinases and phosphodiesterases. These enzymes play critical roles in signal transduction pathways and cellular regulation. The inhibition of these enzymes can lead to therapeutic effects in diseases like diabetes and hypertension .

Biochemical Applications

1. Molecular Probes
The compound serves as a molecular probe in biochemical assays due to its ability to bind selectively to nucleic acids and proteins. This property facilitates the study of biomolecular interactions and can be utilized in drug screening processes .

2. Antioxidant Activity
Research has shown that 9H-Imidazo(1,2-a)purin-9-one possesses antioxidant properties, which can protect cells from oxidative stress-related damage. This application is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor .

Material Science Applications

1. Organic Electronics
The unique electronic properties of 9H-Imidazo(1,2-a)purin-9-one make it suitable for applications in organic electronics. Its ability to act as a semiconductor allows it to be utilized in organic light-emitting diodes (OLEDs) and organic solar cells .

2. Coatings and Polymers
In materials science, the compound is being explored as an additive in coatings and polymer formulations to enhance durability and resistance to environmental factors. Its incorporation can improve the mechanical properties of materials used in various industrial applications .

Case Studies

Study Focus Area Findings
Study AAnticancerDemonstrated that specific derivatives inhibited tumor growth in vitro through apoptosis induction .
Study BAntiviralShowed effective inhibition of HIV replication at low concentrations .
Study CEnzyme InhibitionIdentified as a potent inhibitor of phosphodiesterase IV, leading to increased cAMP levels in cells .
Study DMolecular ProbesUtilized as a selective binder for RNA sequences in live-cell imaging .
Study EOrganic ElectronicsAchieved high efficiency in OLED applications with improved stability over time .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Derivatives and Substituent Effects

The imidazo[1,2-a]purine scaffold is highly modifiable. Key derivatives and their properties include:

Table 1: Structural and Functional Comparison of Imidazopurine Derivatives
Compound Name & CAS Substituents Molecular Formula Key Properties/Applications References
Target Compound (Yt base) 4,6-dimethyl C₁₀H₁₀N₆O tRNA stabilization, fluorescence
D-521 4,6,7-trimethyl C₁₁H₁₂N₆O Alkaloid, enhanced hydrophobicity
CAS 75184-94-0 4-(4-chlorophenyl)methyl C₁₇H₁₅ClN₆O Pharmaceutical lead (e.g., anti-inflammatory)
CAS 171813-05-1 6,7-dihydroxy-6-methyl C₈H₉N₅O₃ Increased hydrophilicity, solubility
Methyl ester derivative () Hydroperoxy, methoxycarbonyl C₁₇H₁₉N₇O₈ Reactive intermediate for drug design
Key Observations :

Methylation Patterns: The Yt base’s 4,6-dimethyl groups optimize tRNA interactions by balancing hydrophobicity and steric bulk .

Functional Group Additions :

  • Hydroxyl groups (CAS 171813-05-1) introduce hydrogen-bonding capacity, improving solubility but reducing membrane permeability .
  • Chlorophenylmethyl substitution (CAS 75184-94-0) adds steric bulk and electrophilicity, favoring interactions with aromatic residues in enzymes or receptors .

Complex Modifications :

  • The methyl ester derivative () includes hydroperoxy and methoxycarbonyl groups, making it a reactive intermediate for synthesizing targeted inhibitors .

Q & A

Q. What are the primary natural sources and isolation protocols for this compound?

The compound, also known as the Wye base or Yt base, is a naturally occurring alkaloid. It has been isolated from Geotrichum candidum and Lupinus luteus, and it is a constituent of phenylalanine tRNA in beef, chicken, calf, and rat livers . Isolation typically involves chromatographic techniques (e.g., HPLC or affinity chromatography) due to its fluorescent properties, which aid in tracking during purification. Extraction protocols often use polar solvents like methanol or ethanol, followed by lyophilization for stabilization .

Q. What synthetic strategies are employed for preparing this compound and its derivatives?

While direct synthesis routes for this specific compound are not detailed in the evidence, analogous imidazo-purine derivatives are synthesized via cyclocondensation reactions. For example, 9-aminoimidazo[1,2-a:5,4-b']dipyridine derivatives are prepared by reacting arylidenemalononitriles with 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile in ethanol under reflux, catalyzed by piperidine . Key challenges include regioselectivity control and purification of stereoisomers. Characterization relies on NMR (e.g., 1^1H and 13^13C), IR, and mass spectrometry .

Q. What spectroscopic and physicochemical properties are critical for identification?

The compound exhibits fluorescence, a property leveraged in biochemical assays for tracking interactions. Its UV-Vis absorption maxima and emission spectra should be experimentally determined using spectrophotometry. The InChI key and SMILES notation (e.g., InChI=1S/C8H9N5O3/c1-8(16)...) provide structural verification . Computational tools like DFT studies can predict electronic properties, but empirical validation is essential .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) studies are used to model the compound’s frontier molecular orbitals (HOMO/LUMO), charge distribution, and potential reactive sites. For example, imidazo[4,5-b]pyridine derivatives have been analyzed for electrophilic/nucleophilic behavior using B3LYP/6-31G(d) basis sets . These models guide synthetic modifications, such as introducing electron-withdrawing groups to enhance stability or bioactivity.

Q. What experimental designs resolve contradictions in reported biological activities?

Discrepancies in biological data (e.g., fluorescence quenching in varying pH conditions) require controlled studies isolating variables like solvent polarity, temperature, and competing ligands. For instance, competitive binding assays with tRNA or fluorescence titration with metal ions (e.g., Mg2+^{2+}) can clarify interactions . Statistical tools like multivariate analysis should be applied to differentiate artifact-driven vs. mechanism-driven results.

Q. How do structural modifications (e.g., methylation, glycosylation) impact its biochemical interactions?

Substitutions at the 4- and 6-methyl positions (as in 4-amino-3,4-dihydro-6,7-dimethyl derivatives) alter steric bulk and hydrogen-bonding capacity, affecting binding to nucleic acids. For example, phosphoribosyl derivatives (e.g., 3,5-O-phosphinico-b-D-ribofuranosyl substituents) enhance solubility and mimic nucleotide analogs, enabling studies on RNA polymerase inhibition . Structure-activity relationship (SAR) studies using X-ray crystallography or molecular docking are recommended.

Q. What methodologies quantify its stability under physiological conditions?

Accelerated stability testing in simulated biological fluids (e.g., PBS at 37°C) coupled with LC-MS/MS analysis can track degradation products. Fluorescence decay kinetics under oxidative stress (e.g., H2_2O2_2 exposure) provide insights into antioxidant potential . For in vivo studies, isotopic labeling (e.g., 14^{14}C) enables metabolic pathway tracing .

Methodological Recommendations

  • Contradiction Analysis : When conflicting data arise (e.g., variable fluorescence yields), replicate experiments under standardized conditions (pH 7.4, 25°C) and validate with orthogonal techniques (e.g., circular dichroism vs. fluorescence polarization).
  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent ratio) for higher yields .
  • Data Reproducibility : Share raw spectral data (NMR, MS) in public repositories to facilitate cross-validation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9H-Imidazo(1,2-a)purin-9-one, 1,4-dihydro-4,6-dimethyl-
Reactant of Route 2
9H-Imidazo(1,2-a)purin-9-one, 1,4-dihydro-4,6-dimethyl-

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